3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that belongs to the thienopyrrole family This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyrrole core with methoxycarbonyl and carboxylic acid functional groups
Mechanism of Action
Target of Action
Similar compounds have shown strong activity against hepatitis c virus .
Mode of Action
It’s known that similar compounds act as allosteric inhibitors for the rna-dependent rna polymerase of hepatitis c virus .
Biochemical Pathways
Similar compounds have been found to inhibit the kdm1a and lsd1 demethylases, which regulate dna methylation .
Biochemical Analysis
Biochemical Properties
The compound 3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has been found to inhibit the cellular activity of transfected D-amino acid oxidase (DAO/DAAO/DAMOX/OXDA) in CHO cells . It exhibits no activity towards D-aspartate oxidase (DDO), P450 enzymes CYP3A4/2D6/3C9, and a panel of over 150 other enzymes, receptors, and ion channels .
Cellular Effects
In cellular contexts, this compound has shown to potently inhibit the activity of D-amino acid oxidase in CHO cells . This suggests that it may have significant effects on cellular metabolism and signaling pathways, particularly those involving the metabolism of D-amino acids .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with D-amino acid oxidase . It binds to this enzyme and inhibits its activity, thereby affecting the metabolism of D-amino acids within the cell .
Metabolic Pathways
Given its inhibitory effects on D-amino acid oxidase, it is likely to be involved in the metabolism of D-amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the following steps:
Formation of the Thieno[3,2-b]pyrrole Core: The core structure can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.
Introduction of Functional Groups: The methoxycarbonyl and carboxylic acid groups are introduced through esterification and subsequent hydrolysis reactions. For example, the esterification of a thienopyrrole intermediate with methanol in the presence of an acid catalyst can yield the methoxycarbonyl derivative, which can then be hydrolyzed to form the carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thienopyrrole derivatives.
Scientific Research Applications
3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used as a building block for the synthesis of conjugated polymers and organic semiconductors, which are essential in the development of electronic devices like organic solar cells and transistors.
Biological Research: The compound’s derivatives are investigated for their biological activities, including antiviral, antibacterial, and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Lacks the methoxycarbonyl group but shares the core structure.
3-Methoxycarbonyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Similar structure but without the 2-methyl group.
Uniqueness
3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to the presence of both methoxycarbonyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields of research.
Properties
IUPAC Name |
3-methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c1-4-7(10(14)15-2)8-6(16-4)3-5(11-8)9(12)13/h3,11H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCPEPZIBYILOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)C=C(N2)C(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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